7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide
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Overview
Description
7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide involves multiple steps, starting from simpler precursor molecules. The key steps typically include:
- Formation of the pyrrole ring.
- Introduction of the methylsulfanyl group.
- Construction of the triazino and benzoxazepin rings.
- Final coupling to form the ethanone derivative.
Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrrol-2-yl)ethanone: A simpler analog with a pyrrole ring and ethanone group.
(1-methyl-1H-pyrrol-2-yl)methanamine: Another related compound with a pyrrole ring and methanamine group.
Uniqueness
7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide is unique due to its complex structure, which combines multiple functional groups and ring systems
Properties
Molecular Formula |
C18H17N5O2S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
1-[6-(1-methylpyrrol-2-yl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C18H17N5O2S/c1-11(24)23-13-8-5-4-7-12(13)15-16(19-18(26-3)21-20-15)25-17(23)14-9-6-10-22(14)2/h4-10,17H,1-3H3 |
InChI Key |
ZYQFRLDJRFITRT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CN4C |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CN4C |
Origin of Product |
United States |
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